N-(prop-2-en-1-yl)hydroxylamine hydrochloride
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Overview
Description
N-(prop-2-en-1-yl)hydroxylamine hydrochloride is a chemical compound with the molecular formula C3H8ClNO and a molecular weight of 109.55 g/mol . It is a hydrochloride salt of N-(prop-2-en-1-yl)hydroxylamine, which is characterized by the presence of a hydroxylamine group attached to a prop-2-en-1-yl group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(prop-2-en-1-yl)hydroxylamine hydrochloride typically involves the reaction of prop-2-en-1-ylamine with hydroxylamine hydrochloride under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions, such as temperature and pH, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to ensure consistent quality. The product is purified using techniques such as recrystallization and filtration .
Chemical Reactions Analysis
Types of Reactions
N-(prop-2-en-1-yl)hydroxylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include oximes, nitroso compounds, amines, and substituted derivatives. These products have various applications in organic synthesis and medicinal chemistry .
Scientific Research Applications
N-(prop-2-en-1-yl)hydroxylamine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of oximes, nitroso compounds, and other derivatives.
Biology: The compound is used in biochemical studies to investigate the role of hydroxylamine derivatives in biological systems.
Mechanism of Action
The mechanism of action of N-(prop-2-en-1-yl)hydroxylamine hydrochloride involves its ability to act as a nucleophile and participate in various chemical reactions. The hydroxylamine group can form covalent bonds with electrophilic centers, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(prop-2-en-1-yl)hydroxylamine hydrochloride include:
- N-(prop-2-yn-1-yl)hydroxylamine hydrochloride
- N-(prop-2-en-1-yl)acetamide
- N-(prop-2-yn-1-yl)cyclohexanamine hydrochloride
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions. Its ability to form stable hydrochloride salts enhances its solubility and stability, making it a valuable reagent in various scientific and industrial applications .
Properties
CAS No. |
52716-03-7 |
---|---|
Molecular Formula |
C3H8ClNO |
Molecular Weight |
109.55 g/mol |
IUPAC Name |
N-prop-2-enylhydroxylamine;hydrochloride |
InChI |
InChI=1S/C3H7NO.ClH/c1-2-3-4-5;/h2,4-5H,1,3H2;1H |
InChI Key |
GHZZMAGODSCBMH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNO.Cl |
Purity |
95 |
Origin of Product |
United States |
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